[3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Brand Name: Vulcanchem
CAS No.: 625377-84-6
VCID: VC21497630
InChI: InChI=1S/C21H13F3N2O4S/c1-9-2-4-13(30-9)12-7-11(21(22,23)24)16-17(25)19(31-20(16)26-12)18(27)10-3-5-14-15(6-10)29-8-28-14/h2-7H,8,25H2,1H3
SMILES: CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N
Molecular Formula: C21H13F3N2O4S
Molecular Weight: 446.4g/mol

[3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone

CAS No.: 625377-84-6

Cat. No.: VC21497630

Molecular Formula: C21H13F3N2O4S

Molecular Weight: 446.4g/mol

* For research use only. Not for human or veterinary use.

[3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone - 625377-84-6

Specification

CAS No. 625377-84-6
Molecular Formula C21H13F3N2O4S
Molecular Weight 446.4g/mol
IUPAC Name [3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
Standard InChI InChI=1S/C21H13F3N2O4S/c1-9-2-4-13(30-9)12-7-11(21(22,23)24)16-17(25)19(31-20(16)26-12)18(27)10-3-5-14-15(6-10)29-8-28-14/h2-7H,8,25H2,1H3
Standard InChI Key LZDURGGOVHJTGF-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N
Canonical SMILES CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N

Introduction

Chemical Structure and Properties

Structural Features

[3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a complex heterocyclic compound containing several key structural elements:

  • A thieno[2,3-b]pyridine core scaffold

  • A 3-amino group on the thiophene ring

  • A 5-methylfuran-2-yl substituent at position 6

  • A trifluoromethyl group at position 4

  • A (1,3-benzodioxol-5-yl)methanone group at position 2

The compound shares significant structural similarity with methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS# 625377-65-3), differing primarily in the replacement of the methyl carboxylate group with a (1,3-benzodioxol-5-yl)methanone moiety .

Physicochemical Properties

Based on its structural features, the compound is expected to exhibit the following physicochemical characteristics:

PropertyValue/Description
Molecular FormulaC₂₁H₁₄F₃N₃O₃S
Molecular WeightApproximately 445.41 g/mol
Physical StateLikely solid at room temperature
SolubilityLimited water solubility; likely soluble in organic solvents such as DMSO, DMF, and methanol
LogPEstimated >3 (lipophilic)
Hydrogen Bond AcceptorsMultiple (N, O atoms)
Hydrogen Bond DonorsPrimary amine group

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, while the 1,3-benzodioxole moiety is commonly found in various pharmacologically active compounds, contributing to specific biological activities.

Synthetic Approaches

Key Synthetic Considerations

The synthesis of similar heterocyclic compounds typically involves several challenging steps:

  • Regioselective introduction of the trifluoromethyl group

  • Control of the nucleophilic substitution reactions to introduce the amino group

  • Strategic cross-coupling to introduce the 5-methylfuran-2-yl substituent

  • Formation of the ketone linkage with the benzodioxole moiety

Drawing from the synthetic approaches used for related compounds, the Gewald reaction could serve as a key step in constructing the thiophene portion of the core scaffold, as demonstrated in the synthesis of tetrahydropyridothienopyrimidine derivatives .

Structural Relationship to Known Compounds

Comparison with Related Derivatives

The structural features of [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone can be contextualized through comparison with documented related compounds:

CompoundStructural SimilarityKey Differences
Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylateHigh (>90%)Methyl ester vs. benzodioxole ketone at position 2
Pyrido-pyrimidin derivatives (EP3974427A1)ModerateDifferent core heterocyclic system; similar substituent patterns
Tetrahydropyridothienopyrimidine derivativesModerateDifferent ring fusion pattern; similar substituent strategies

Structure-Activity Relationship Implications

The structural similarities with known compounds suggest potential pharmacological properties:

  • The thieno[2,3-b]pyridine core is found in compounds with documented kinase inhibitory activity

  • The trifluoromethyl group often enhances metabolic stability and binding affinity to target proteins

  • The 1,3-benzodioxole moiety appears in various bioactive compounds including antifungal and anticancer agents

  • The 5-methylfuran substituent may contribute to specific receptor interactions

These structural features collectively suggest potential biological activities worth investigating.

Applications in Medicinal Chemistry

Drug Development Considerations

Several factors would influence the development of this compound as a therapeutic agent:

  • Structural optimization: Fine-tuning functional groups to enhance target specificity

  • Pharmacokinetic properties: Addressing absorption, distribution, metabolism, and excretion

  • Safety profile: Evaluating potential toxicity and off-target effects

  • Synthetic accessibility: Developing efficient synthetic routes for large-scale production

The compound's complexity presents both challenges and opportunities in medicinal chemistry research.

Analytical Characterization Methods

Spectroscopic Identification

Comprehensive characterization of [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H-NMR would show characteristic signals for the furan, pyridine, and benzodioxole aromatic protons

    • ¹³C-NMR would identify the carbonyl carbon, trifluoromethyl group, and various aromatic carbons

    • ¹⁹F-NMR would provide specific information about the trifluoromethyl group

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) would confirm the molecular formula

    • Fragmentation patterns would reveal characteristic structural features

  • Infrared (IR) Spectroscopy:

    • Would show characteristic absorption bands for the amino group, carbonyl function, and aromatic rings

Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation, revealing:

  • Bond lengths and angles within the thieno[2,3-b]pyridine scaffold

  • Spatial orientation of the 5-methylfuran and benzodioxole groups

  • Intramolecular hydrogen bonding patterns

  • Crystal packing arrangements

Similar heterocyclic compounds have been subject to crystallographic fragment screening studies, highlighting the importance of this technique in structural characterization .

Research Progress and Future Directions

Current Research Status

The available literature suggests that [3-Amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone represents an emerging area of interest in medicinal chemistry, with related compounds showing promise in various therapeutic applications .

Key research areas currently include:

  • Development of efficient synthetic methodologies for thieno[2,3-b]pyridine derivatives

  • Structure-activity relationship studies to understand the impact of various substituents

  • Investigation of biological targets and mechanisms of action

  • Optimization of pharmacokinetic properties for drug development

Future Research Opportunities

Several promising research directions could further explore the potential of this compound:

  • Target identification studies using chemical proteomics approaches

  • Computational modeling to predict binding interactions with potential biological targets

  • Systematic modification of substituents to develop more potent and selective analogs

  • In vitro and in vivo evaluation of biological activities across diverse disease models

The complex structure provides multiple opportunities for medicinal chemistry optimization.

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